
tert-Butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride
Overview
Description
Tert-Butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride is a useful research compound. Its molecular formula is C13H27Cl2N3O2 and its molecular weight is 328.3 g/mol. The purity is usually 95%.
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Biological Activity
tert-Butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.
- Molecular Formula : C₁₄H₂₅N₃O₃·2HCl
- Molecular Weight : 303.33 g/mol
- CAS Number : 2061980-49-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system and as a potential anti-parasitic agent. The piperidine and azetidine moieties contribute to its binding affinity and selectivity towards specific receptors.
Antiparasitic Activity
Research indicates that compounds similar to tert-butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate exhibit significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. A study highlighted a series of disubstituted piperidines that showed promising results in inhibiting the growth of this parasite, suggesting that modifications in the piperidine structure can enhance efficacy against T. cruzi .
Neuropharmacological Effects
Preliminary studies suggest that the compound may influence neurotransmitter systems, potentially acting as a modulator for certain receptors involved in mood regulation and cognitive function. The structural characteristics of the compound allow it to penetrate the blood-brain barrier, which is crucial for central nervous system activity.
Case Studies
-
Chagas Disease Model :
- In a murine model of Chagas disease, compounds structurally related to tert-butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate were tested for their ability to reduce parasitic load. Results indicated a reduction in parasite burden compared to control groups, although complete clearance was not achieved .
- Neuropharmacological Assessment :
Data Summary Table
Property | Value |
---|---|
Molecular Weight | 303.33 g/mol |
CAS Number | 2061980-49-0 |
Antiparasitic Activity | Effective against T. cruzi |
Neuropharmacological Effects | Anxiolytic properties |
Properties
IUPAC Name |
tert-butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2.2ClH/c1-13(2,3)18-12(17)15-6-4-5-11(9-15)16-7-10(14)8-16;;/h10-11H,4-9,14H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAMKPHNDOOZIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2CC(C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662498 | |
Record name | tert-Butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179360-85-0 | |
Record name | tert-Butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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